2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Description
2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a butoxyphenyl group, a chlorophenyl group, and two methoxy groups attached to the isoquinoline core
Properties
IUPAC Name |
2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClNO3/c1-4-5-15-33-24-11-9-20(10-12-24)19-30-14-13-21-17-26(31-2)27(32-3)18-25(21)28(30)22-7-6-8-23(29)16-22/h6-12,16-18,28H,4-5,13-15,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGRHAVWRIADIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This can include the selection of appropriate boron reagents, catalysts, and reaction conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline derivatives .
Scientific Research Applications
2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
- 1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- 2-(4-butoxyphenyl)-1-(3-chlorophenyl)-6,7-dimethoxyisoquinoline
Uniqueness
What sets 2-[(4-butoxyphenyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline apart is its unique combination of functional groups, which can impart distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
